molecular formula C19H24N2O2 B4808347 3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one

3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B4808347
M. Wt: 312.4 g/mol
InChI Key: VHMSWFIJSHSWTI-UHFFFAOYSA-N
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Description

3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one is a complex organic compound that features an indole moiety, which is a significant structure in many natural products and pharmaceuticals. The indole ring system is known for its biological activity and is found in various alkaloids, hormones, and drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves Fischer indole cyclization, where a phenylhydrazine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst . The resulting indole derivative is then subjected to further functionalization to introduce the methoxy group and the ethylamine side chain.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinonoid derivatives, while reduction can yield dihydroindole compounds .

Scientific Research Applications

3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Properties

IUPAC Name

3-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-19(2)10-14(8-15(22)11-19)20-7-6-13-12-21-18-5-4-16(23-3)9-17(13)18/h4-5,8-9,12,20-21H,6-7,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMSWFIJSHSWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NCCC2=CNC3=C2C=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one
Reactant of Route 2
Reactant of Route 2
3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one
Reactant of Route 3
Reactant of Route 3
3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one
Reactant of Route 4
Reactant of Route 4
3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one
Reactant of Route 5
Reactant of Route 5
3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one
Reactant of Route 6
3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one

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